![molecular formula C16H19NO3S B7453940 2-ethoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B7453940.png)
2-ethoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide
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Overview
Description
2-ethoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 2-ethoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
Studies have shown that 2-ethoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide can reduce inflammation and pain in animal models of arthritis and asthma. It has also been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). In addition, it has been shown to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
One advantage of using 2-ethoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide in lab experiments is its well-established anti-inflammatory properties. It is also readily available and relatively inexpensive. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on 2-ethoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide. One area of research could be to further elucidate its mechanism of action and identify potential targets for therapeutic intervention. Another area of research could be to investigate its potential use in the treatment of other inflammatory conditions such as inflammatory bowel disease and psoriasis. Additionally, research could be conducted to evaluate its safety and efficacy in human clinical trials.
Synthesis Methods
The synthesis of 2-ethoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-ethoxy-5-methyl aniline in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions.
Scientific Research Applications
2-ethoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of various inflammatory conditions such as arthritis and asthma.
properties
IUPAC Name |
2-ethoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-4-20-15-10-7-13(3)11-16(15)21(18,19)17-14-8-5-12(2)6-9-14/h5-11,17H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQITZMSLWWNUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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